
Sodium 3-amino-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-amino-2-naphthoate is an organic compound with the molecular formula C11H8NO2Na. It is a sodium salt derivative of 3-amino-2-naphthoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium 3-amino-2-naphthoate typically involves the reaction of 3-hydroxy-2-naphthoic acid with ammonia under high pressure in the presence of catalysts such as zinc chloride or calcium chloride. The reaction is carried out in an autoclave at a temperature of around 195°C for 36 hours . The resulting product is then treated with sodium hydroxide to form the sodium salt.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-amino-2-naphthoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, especially electrophilic aromatic substitution due to the presence of the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are commonly used.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Various amine derivatives.
Substitution: Halogenated or nitrated naphthoate derivatives.
Aplicaciones Científicas De Investigación
Sodium 3-amino-2-naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and dyes.
Biology: It serves as a fluorescent probe for the detection of cyanate ions in biological samples.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of sodium 3-amino-2-naphthoate involves its interaction with specific molecular targets and pathways. For instance, in its role as a fluorescent probe, it reacts with cyanate ions to produce a fluorescent product, which can be detected and measured . The exact molecular pathways and targets depend on the specific application and the chemical environment.
Comparación Con Compuestos Similares
3-Amino-2-naphthol: Similar in structure but lacks the sodium ion.
1-Amino-2-naphthoic acid: Another naphthoic acid derivative with the amino group in a different position.
2-Amino-1-naphthoic acid: Similar structure with the amino group at a different position.
Uniqueness: Sodium 3-amino-2-naphthoate is unique due to the presence of the sodium ion, which imparts different solubility and reactivity properties compared to its non-sodium counterparts. This makes it particularly useful in applications where solubility in aqueous solutions is required.
Propiedades
Número CAS |
5959-53-5 |
|---|---|
Fórmula molecular |
C11H8NNaO2 |
Peso molecular |
209.18 g/mol |
Nombre IUPAC |
sodium;3-aminonaphthalene-2-carboxylate |
InChI |
InChI=1S/C11H9NO2.Na/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6H,12H2,(H,13,14);/q;+1/p-1 |
Clave InChI |
OMUOAKZXHOYWDB-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


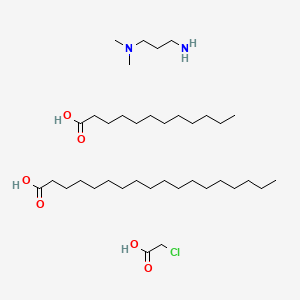
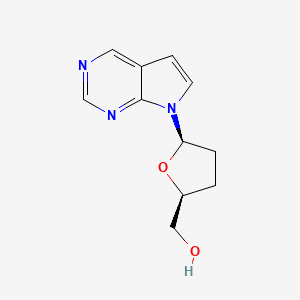
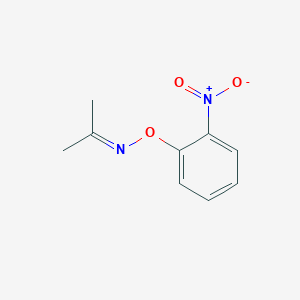
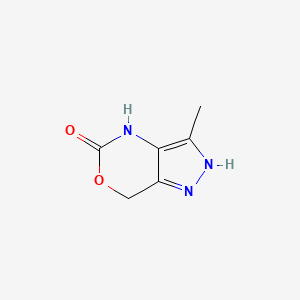
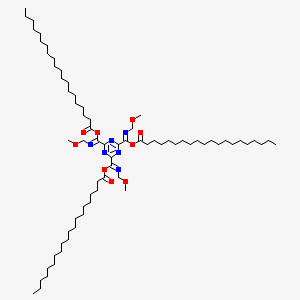

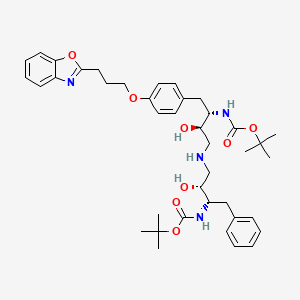



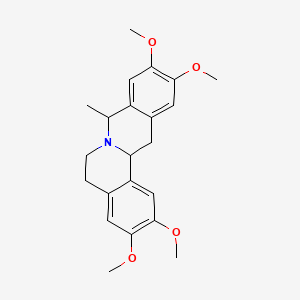
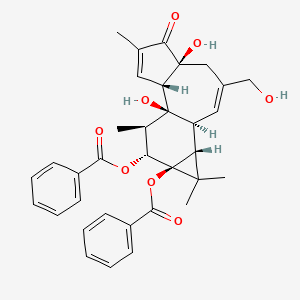
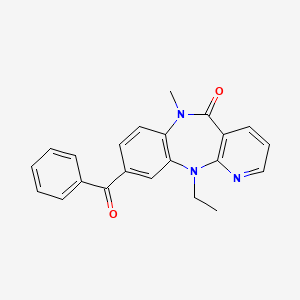
![2-Methyl-N-(2-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12788422.png)
